molecular formula C24H21ClN4O4S B11447489 N-(3-chlorophenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

N-(3-chlorophenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

Cat. No.: B11447489
M. Wt: 497.0 g/mol
InChI Key: ZTXLVQXTSZIEDX-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide is a thienopyrimidine-based acetamide derivative. Its core structure comprises a bicyclic thieno[3,2-d]pyrimidine scaffold substituted with two keto groups at positions 2 and 4, a 3-chlorophenyl acetamide moiety, and a methylphenylmethylamino side chain. Its design likely leverages the thienopyrimidine core’s ability to mimic purine bases, enabling interactions with ATP-binding domains .

Properties

Molecular Formula

C24H21ClN4O4S

Molecular Weight

497.0 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C24H21ClN4O4S/c1-15-5-7-16(8-6-15)12-26-20(30)13-29-23(32)22-19(9-10-34-22)28(24(29)33)14-21(31)27-18-4-2-3-17(25)11-18/h2-11H,12-14H2,1H3,(H,26,30)(H,27,31)

InChI Key

ZTXLVQXTSZIEDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{[(3-chlorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-[(4-methylphenyl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the 3-chlorophenyl and 4-methylphenyl groups through carbamoylation and acylation reactions, respectively. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(1-{[(3-chlorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Structural Features

  • Thieno[3,2-d]pyrimidine Core : This moiety contributes to the compound's biological activity.
  • Chlorophenyl Group : The presence of the chlorophenyl group is crucial for enhancing lipophilicity and biological interactions.
  • Acetamide Functionality : This part of the molecule is often associated with improved pharmacological profiles.

Anticancer Activity

Recent studies have demonstrated that compounds similar to N-(3-chlorophenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Testing : In vitro assays showed that related compounds had IC50 values ranging from 27.7 µM to 39.2 µM against breast cancer cell lines (MCF-7, T47-D, MDA-MB 231), while showing low toxicity to normal cell lines .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory potential through in silico molecular docking studies. These studies suggest that it may act as a 5-lipoxygenase (5-LOX) inhibitor, which is relevant in the treatment of inflammatory diseases .

Antimicrobial Activity

Compounds with similar structural features have shown promising antimicrobial properties. The thienopyrimidine scaffold is often linked to enhanced activity against bacterial strains, indicating potential use in developing new antibiotics.

Case Study 1: Anticancer Efficacy

In a study published in Molecular Cancer Therapeutics, researchers tested a related compound on several cancer cell lines. The results indicated a dose-dependent response with significant inhibition of cell proliferation .

Case Study 2: Anti-inflammatory Mechanism

Another study explored the anti-inflammatory properties of similar compounds through computational modeling and laboratory assays. The findings suggested that these compounds could effectively inhibit key inflammatory pathways .

Mechanism of Action

The mechanism of action of 2-(1-{[(3-chlorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Modifications
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features Reference
Target Compound Thieno[3,2-d]pyrimidine 2,4-dioxo; 3-chlorophenyl; methylphenylmethylamino ~500 (estimated) High polarity due to dioxo groups; potential for hydrogen bonding. N/A
N-(3-chlorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide Thieno[3,2-d]pyrimidine 4-oxo; sulfanyl linker; 4-methylphenyl 453.94 Sulfanyl group enhances lipophilicity; reduced hydrogen bonding vs. dioxo.
N-(4-Chlorophenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide Thieno[2,3-d]pyrimidine 4-oxo; ethyl, dimethyl substituents 435.93 Thieno[2,3-d] isomer; alkyl groups increase steric bulk.

Key Findings :

  • The dioxo groups in the target compound (vs. mono-oxo in others) may enhance solubility and polar interactions but reduce membrane permeability .
  • Thieno[3,2-d] vs.
Substituent Variations
Compound Name Aryl Group Side Chain Molecular Weight (g/mol) Impact on Activity Reference
Target Compound 3-chlorophenyl Methylphenylmethylamino ~500 (estimated) Chloro group enhances electron-withdrawing effects; methylphenyl increases hydrophobicity. N/A
N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide 2-chloro-4-methylphenyl 7-phenyl substituent 409.89 Chloro and methyl groups optimize steric/electronic balance; phenyl enhances π-π stacking.
2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide 4-nitrophenyl Oxadiazole-thio linker ~528 (estimated) Nitro group increases reactivity; oxadiazole improves metabolic stability.

Key Findings :

  • Chlorophenyl groups (meta or para substitution) improve target affinity due to halogen bonding, as seen in kinase inhibitors .
  • Methylphenylmethylamino side chains (target compound) may enhance selectivity for hydrophobic binding pockets compared to sulfanyl or oxadiazole linkers .
Physicochemical Properties
Compound Name logP (Predicted) H-Bond Donors H-Bond Acceptors Solubility Reference
Target Compound ~2.5 3 6 Moderate (dioxo groups) N/A
N-(3-chlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide ~3.8 1 5 Low (sulfanyl group)
N-(4-Chlorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide ~4.2 1 4 Very low (alkyl substituents)

Key Findings :

  • The target compound’s lower logP (vs. sulfanyl/alkyl analogs) suggests better aqueous solubility, critical for oral bioavailability.
  • Hydrogen-bond acceptors (e.g., dioxo, amide) in the target compound may improve binding to polar enzyme regions .

Biological Activity

N-(3-chlorophenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide is a complex organic compound with potential biological activities that have garnered interest in pharmacological research. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₈H₁₈ClN₃O₃S
  • Molecular Weight : 373.87 g/mol

The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological properties. The presence of the chlorophenyl and methylphenyl groups enhances its pharmacological potential.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cytotoxic Effects : Research has shown that derivatives containing thieno[3,2-d]pyrimidine structures can induce cytotoxic effects against various cancer cell lines. A study reported that certain thiazole and triazole derivatives demonstrated IC50 values in the low micromolar range against melanoma and breast cancer cell lines .

The proposed mechanisms by which these compounds exert their anticancer effects include:

  • Inhibition of Cell Proliferation : Compounds targeting specific pathways involved in cell cycle regulation.
  • Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death in malignant cells.
  • Antioxidant Activity : Some derivatives have demonstrated the ability to scavenge free radicals, potentially reducing oxidative stress in cells .

Synthesis Methods

The synthesis of this compound involves multiple steps typically including:

  • Formation of the thieno[3,2-d]pyrimidine core.
  • Substitution reactions involving chlorophenyl and methylphenyl groups.
  • Final acetamide formation through coupling reactions.

Case Studies

  • Case Study on Anticancer Activity :
    • A derivative similar to the target compound was tested against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. The study found significant inhibition of cell growth with IC50 values of 27.3 µM for MCF-7 cells and 6.2 µM for HCT116 cells .
CompoundCell LineIC50 Value (µM)
Derivative AMCF-727.3
Derivative BHCT1166.2

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